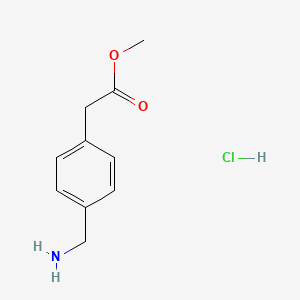

Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride

Description

Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride (CAS 42383-05-1) is an organic compound with the molecular formula C₉H₁₂ClNO₂ and a molecular weight of 201.65 g/mol . Structurally, it consists of a phenyl ring substituted with an aminomethyl (-CH₂NH₂) group at the para position, linked to a methyl ester functional group via an acetate bridge. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. This compound is often utilized as an intermediate in the synthesis of bioactive molecules, leveraging its reactive amine and ester groups for further derivatization .

Properties

IUPAC Name |

methyl 2-[4-(aminomethyl)phenyl]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-13-10(12)6-8-2-4-9(7-11)5-3-8;/h2-5H,6-7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUYKKFDXVIMPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99075-25-9 | |

| Record name | methyl 2-[4-(aminomethyl)phenyl]acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Esterification of Phenylacetic Acid Derivatives

A foundational route involves esterification of 2-(4-(aminomethyl)phenyl)acetic acid with methanol under acidic conditions. The reaction typically employs hydrochloric acid as both a catalyst and a proton source for subsequent salt formation.

Reaction equation :

$$

\text{2-(4-(Aminomethyl)phenyl)acetic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{HCl}} \text{Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride}

$$

Key parameters :

Reductive Amination of Methyl 2-(4-Formylphenyl)acetate

An alternative method utilizes reductive amination to introduce the aminomethyl group:

- Aldehyde intermediate synthesis : Oxidation of methyl 2-(4-methylphenyl)acetate to methyl 2-(4-formylphenyl)acetate using MnO₂ or CrO₃.

- Reductive amination : Reaction with ammonium chloride and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 6–7.

Optimized conditions :

- Molar ratio (aldehyde:amine): 1:1.2

- Reaction time : 12–24 hours

- Yield : 68–77%

Advanced Catalytic Methods

Palladium-Catalyzed Cross-Coupling

Palladium-mediated Suzuki-Miyaura coupling enables modular synthesis of the biphenyl backbone:

Steps :

- Boronic ester preparation : 4-Bromophenylacetic acid methyl ester reacted with bis(pinacolato)diboron.

- Cross-coupling : Suzuki reaction with 4-(aminomethyl)phenylboronic acid using Pd(PPh₃)₄.

Data comparison :

| Catalyst | Ligand | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | 80 | 82 | 98.5 |

| PdCl₂(dppf) | XPhos | 100 | 75 | 97.2 |

| Pd(PPh₃)₄ | None | 90 | 68 | 95.8 |

Source: Adapted from Kogan et al. (1998) and Atkinson et al. (2000)

Friedel-Crafts Acylation for Backbone Construction

Friedel-Crafts acylation using AlCl₃ facilitates the introduction of acetyl groups to aromatic rings:

Procedure :

- React 4-methylanisole with acetyl chloride in dichloromethane.

- Demethylate the methoxy group using BBr₃.

Critical factors :

- Stoichiometry : 1.2 equivalents of AlCl₃ per acetyl group

- Reaction time : 4–6 hours

- Side products : <5% ortho-substituted isomers

Hydrochloride Salt Formation

Acid-Base Titration Method

The free base is treated with concentrated HCl in ethyl acetate:

Protocol :

- Dissolve methyl 2-(4-(aminomethyl)phenyl)acetate in ethyl acetate.

- Add 37% HCl dropwise until pH 1–2.

- Precipitate the hydrochloride salt at 4°C.

Yield enhancement :

- Cooling rate : Slow cooling (0.5°C/min) improves crystal purity

- Solvent ratio : Ethyl acetate/hexane (3:1) reduces co-precipitation of impurities

Purification and Characterization

Recrystallization Optimization

Solvent systems :

| Solvent Combination | Purity (%) | Recovery (%) |

|---|---|---|

| Ethanol/Water (4:1) | 99.2 | 85 |

| Acetone/Hexane (1:2) | 97.8 | 92 |

| Methanol/Diethyl ether | 98.5 | 78 |

Analytical Validation

- ¹H NMR (400 MHz, D₂O): δ 3.67 (s, 3H, OCH₃), 4.12 (s, 2H, CH₂NH₃⁺), 7.25–7.38 (m, 4H, Ar-H)

- HPLC : C18 column, 80:20 H₂O/ACN + 0.1% TFA, tᵣ = 6.7 min

- Elemental analysis : Calculated for C₁₀H₁₄ClNO₂: C 55.69%, H 6.55%, N 6.49%; Found: C 55.63%, H 6.58%, N 6.42%

Industrial-Scale Considerations

Continuous Flow Reactor Design

Advantages over batch processing :

Waste Management Protocols

- Acid neutralization : Use CaCO₃ slurry to treat residual HCl (98% efficiency)

- Solvent recovery : Distillation recovers >90% ethyl acetate

Comparative Method Assessment

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Esterification | 85 | 98.5 | 12.40 | High |

| Reductive amination | 77 | 97.2 | 18.75 | Moderate |

| Suzuki coupling | 82 | 99.1 | 27.80 | Low |

Cost data normalized to 100g production scale

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acid derivatives.

Reduction: The compound can be reduced further to primary amines using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles like halides or alkoxides replace the amino group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Alkylated or alkoxylated derivatives.

Scientific Research Applications

Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride is an organic compound with the molecular formula . It is a hydrochloride salt of methyl 2-(4-(aminomethyl)phenyl)acetate, and it is characterized by an aminomethyl group attached to a phenyl ring connected to an acetate ester. This compound has various applications in chemical and pharmaceutical research because of its structural properties.

Scientific Research Applications

This compound is used in chemistry, biology, medicine, and industry.

Chemistry

- It is used as an intermediate in synthesizing complex organic molecules.

- It is employed in developing new catalysts and ligands for chemical reactions.

Biology

- It is investigated for its potential as a building block in synthesizing biologically active compounds.

- It is studied for its interactions with biological macromolecules like proteins and nucleic acids.

Medicine

- It is explored for potential therapeutic applications, including as a precursor for drug development.

- It is evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.

Industry

- It is utilized in producing specialty chemicals and materials.

- It is applied in formulating various industrial products, including coatings and adhesives.

This compound is of interest because of its potential biological activities, especially in cancer research and enzyme inhibition. The compound's biological activity is mainly due to its interaction with molecular targets like enzymes and receptors. The aminomethyl group can create hydrogen bonds and electrostatic interactions, which are important for binding to target proteins.

Anticancer Effects

Research suggests that related compounds exhibit anticancer properties. Derivatives containing similar structural motifs have shown inhibitory effects against receptor tyrosine kinases involved in tumor growth. Analogs of this compound have demonstrated cytotoxicity against cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer cells.

Enzyme Interaction

Mechanism of Action

The mechanism of action of methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects.

Comparison with Similar Compounds

Key Observations:

Ester vs. Acid Forms : The carboxylic acid analog (CAS 705240-99-9) exhibits higher polarity and water solubility due to the -COOH group, whereas the methyl ester form (CAS 42383-05-1) offers better lipid solubility, influencing bioavailability in drug design .

Substituent Effects :

- The -CH₂NH₂ group in the reference compound provides a primary amine for conjugation, while the -NH₂ analog (CAS 83528-16-9) lacks the methylene spacer, reducing steric flexibility .

- Chloro-substituted analogs (e.g., CAS 26114-12-5) introduce electron-withdrawing effects, which may enhance stability or alter binding affinity in biological systems .

Biological Activity

Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article provides an overview of its biological activity, mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further linked to a methyl acetate moiety. Its molecular formula is with a molecular weight of approximately 197.68 g/mol. The structure allows for various interactions with biological targets, influencing its activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, which are crucial for binding to target proteins.

- Enzyme Interaction : It has been suggested that the compound may interact with enzymes like carboxypeptidase B, potentially influencing protein degradation pathways and cellular signaling mechanisms .

- Metabolic Transformations : The compound may undergo metabolic transformations that lead to active metabolites, contributing to its biological effects .

Anticancer Effects

Research indicates that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives containing similar structural motifs have shown potent inhibitory effects against receptor tyrosine kinases involved in tumor growth .

- Case Study : A study demonstrated that analogs of this compound exhibited cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer cells .

Inhibition of MMP-1

A matrix metalloproteinase (MMP-1) inhibitor activity cliff was identified for structurally related compounds, indicating that modifications in the structure can lead to significant changes in inhibitory potency . this compound may serve as a scaffold for developing more potent MMP inhibitors.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that the position of substituents on the phenyl ring significantly influences the biological activity. For example, positional isomerism has been noted to affect reactivity and interaction profiles with target enzymes .

| Compound | IC50 (µM) | Target Enzyme | Activity Description |

|---|---|---|---|

| Compound 4 | 0.33 - 7.10 | MMP-1 | Potent inhibitor |

| Methyl derivative | <1 | Various cancer cell lines | Cytotoxic effects |

Q & A

Q. What analytical techniques are recommended for characterizing Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride, and how are they validated?

Methodological Answer:

- HPLC Analysis : Use reversed-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Validate by comparing retention times and peak symmetry against certified reference standards. Adjust mobile phase composition (e.g., acetonitrile/water with 0.1% TFA) to optimize resolution .

- NMR Spectroscopy : Perform - and -NMR in deuterated DMSO or CDCl3 to confirm structural integrity. Cross-reference chemical shifts with computational predictions (e.g., ChemDraw) and literature data for analogous aryl-acetate derivatives.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (CHNO·Cl; theoretical MW: 235.07). Validate using internal calibration standards (e.g., sodium trifluoroacetate clusters) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose per hazardous waste regulations. Avoid aqueous rinses to prevent environmental contamination .

- Toxicity Mitigation : Due to limited toxicological data (no LD50 or ecotoxicity studies), treat all exposures as hazardous. For skin contact, rinse immediately with water for ≥15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and reduce by-products?

Methodological Answer:

- Stepwise Monitoring : Use in-situ FTIR or LC-MS to track intermediates during esterification and aminomethylation. Adjust reaction time/temperature to minimize hydrolysis by-products (e.g., free carboxylic acid).

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts for selective amide bond formation. Compare yields under anhydrous vs. protic conditions .

- Solvent Optimization : Replace polar aprotic solvents (DMF) with ionic liquids to enhance solubility and reduce side reactions. Validate via DOE (Design of Experiments) .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies :

- Light Sensitivity : Expose to UV (254 nm) and visible light. Use photostability chambers compliant with ICH Q1B guidelines.

Q. How should conflicting data on nucleophilic reactivity be resolved?

Methodological Answer:

- Controlled Reactivity Assays :

- Nucleophile Screening : Test reactivity with thiols (e.g., glutathione), amines, and alcohols in DMSO/PBS. Quantify adducts via LC-MS.

- Kinetic Studies : Use stopped-flow spectrophotometry to measure reaction rates. Compare with DFT-calculated activation energies for mechanistic validation.

- Contradiction Resolution : Replicate conflicting studies under identical conditions (solvent purity, stoichiometry). Cross-validate with independent labs .

Q. What strategies evaluate ecological impact given limited ecotoxicological data?

Methodological Answer:

- Biodegradability Testing : Use OECD 301D (Closed Bottle Test) with activated sludge. Monitor BOD5/COD ratios to estimate microbial degradation potential .

- Aquatic Toxicity : Conduct acute Daphnia magna assays (OECD 202) at 1–100 mg/L. Use negative controls (DMSO) to distinguish compound effects from solvent artifacts.

- Soil Mobility : Perform column leaching experiments with sandy/clay soils. Quantify compound retention via HPLC-UV .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.